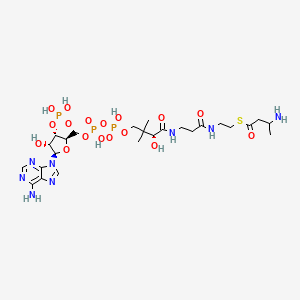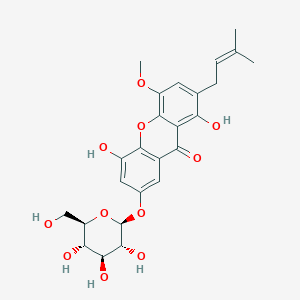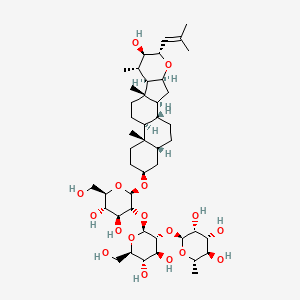
3-Methoxy-5-methyl-1-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-5-methyl-1-naphthoic acid is a naphthoic acid that is 1-naphthoic acid carrying additional methoxy and methyl substituents at positions 3 and 5 respectively. It has a role as a bacterial metabolite. It is a naphthoic acid and an aromatic ether. It is a conjugate acid of a 3-methoxy-5-methyl-1-naphthoate.
科学的研究の応用
1. Applications in Antibiotic Production
3-Methoxy-5-methyl-1-naphthoic acid has been studied for its role in the production of antibiotics. For example, it's a structural component in the potent antitumor antibiotic neocarzinostatin (NCS), specifically its non-peptide chromophore. The naphthoic acid moiety, a crucial component of this structure, is synthesized by a polyketide synthase pathway. Remarkably, cultures containing neocarzinostatin naphthoate synthase (NNS) were able to produce key intermediates of naphthoic acid moiety in NCS, showcasing its vital role in antibiotic synthesis (Sthapit et al., 2004).
2. Role in Antitumor Activity
The role of 3-Methoxy-5-methyl-1-naphthoic acid in antitumor activity has been evidenced through its incorporation into various antitumor antibiotics. Specifically, it is a key component in azinomycin B, contributing significantly to the specificity of DNA alkylation, which is crucial for the antibiotic's biological activity. The biosynthesis of this component involves multiple enzymes, showcasing a complex and finely tuned biosynthetic pathway (Ding et al., 2010).
3. Involvement in Anaerobic Degradation
3-Methoxy-5-methyl-1-naphthoic acid has been identified as a central metabolite in the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), which are significant groundwater contaminants. This process is crucial for mitigating the environmental impact of PAHs, and the role of this compound in the biochemical degradation pathways highlights its ecological significance (Meckenstock et al., 2004).
特性
製品名 |
3-Methoxy-5-methyl-1-naphthoic acid |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
3-methoxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-8-4-3-5-10-11(8)6-9(16-2)7-12(10)13(14)15/h3-7H,1-2H3,(H,14,15) |
InChIキー |
LBYWDHUJYQYMJV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



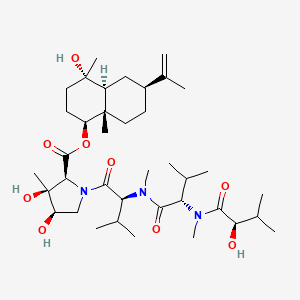
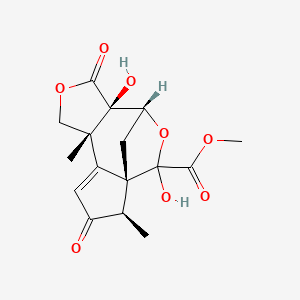
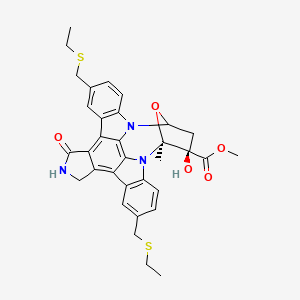
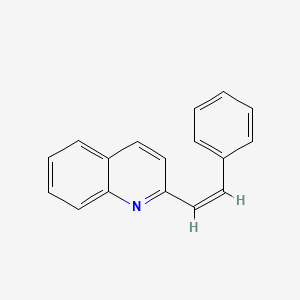
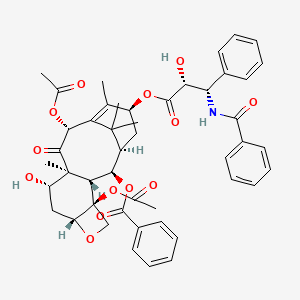
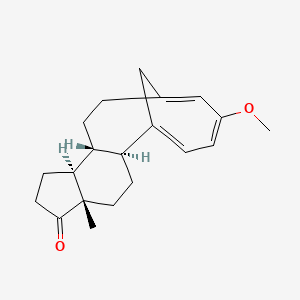
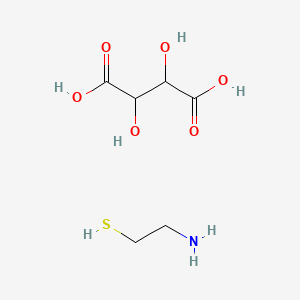
![1-[(2E,4E,8E)-9-(3,4-methylenedioxyphenyl)-2,4,8-nonatrienoyl]pyrrolidine](/img/structure/B1247915.png)

